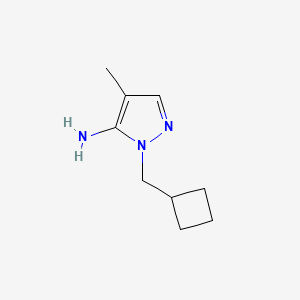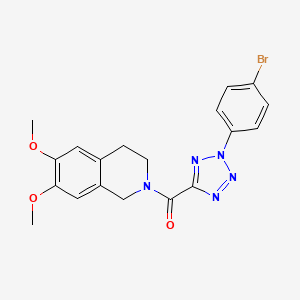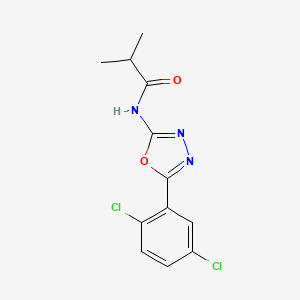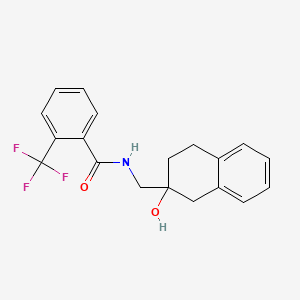
1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine” is an organic compound that contains a pyrazole ring, a cyclobutyl group, and a methyl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. Cyclobutyl refers to a cycloalkane ring with four carbon atoms, and methyl refers to a -CH3 group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones . The cyclobutylmethyl group could potentially be introduced through a substitution or addition reaction, but the specifics would depend on the exact synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the cyclobutyl group, and the methyl group. The exact 3D structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazole ring could potentially influence its acidity and basicity, while the cyclobutyl group could influence its steric properties .科学的研究の応用
Chemical Properties and Synthesis
Pyrazoline derivatives are known for their heterocyclic structure, which includes three carbon atoms and two nitrogen atoms in a five-membered ring. This structure contributes to their versatility in chemical reactions and synthesis. The chemistry of pyrazoline compounds, including their reactivity and application in the synthesis of heterocyclic compounds and dyes, has been extensively studied. For example, pyrazoline derivatives have been utilized as a building block for the synthesis of various classes of heterocyclic compounds due to their unique reactivity, offering mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors (Gomaa & Ali, 2020).
Biological Activities
Pyrazoline derivatives have been identified for their potential biological activities, including anticancer properties. Research has focused on synthesizing pyrazoline derivatives to exhibit significant biological effects. Many studies have been conducted to explore the anticancer activity of pyrazoline compounds, highlighting their potential as therapeutic agents (Ray et al., 2022).
Therapeutic Applications
The therapeutic applications of pyrazoline derivatives have been a subject of extensive research, with many compounds showing diverse pharmacological properties. Pyrazoline-based compounds have been explored for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This broad spectrum of pharmacological effects underscores the potential of pyrazoline derivatives in medicinal chemistry and drug development (Shaaban et al., 2012).
Neuroprotective Properties
Pyrazolines have also been recognized for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases. Compounds containing the pyrazoline ring have been studied for their potential in managing diseases like Alzheimer's and Parkinson's. By targeting mechanisms such as acetylcholine esterase inhibition and monoamine oxidase inhibition, pyrazoline derivatives offer promising pathways for therapeutic intervention in neurodegenerative disorders (Ahsan et al., 2022).
特性
IUPAC Name |
2-(cyclobutylmethyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-5-11-12(9(7)10)6-8-3-2-4-8/h5,8H,2-4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTZGPXNGJQBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)

![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)






![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)
